Termitomycesphin E

Description

Taxonomic Origin in Termitomyces albuminosus

This compound originates from Termitomyces albuminosus, a basidiomycete fungus that belongs to the family Lyophyllaceae within the order Agaricales. This species represents one of approximately 74 strains belonging to 28 taxa within the genus Termitomyces, which encompasses a diverse group of fungi distributed across Africa, Asia, and other tropical regions. The taxonomic classification of Termitomyces albuminosus has undergone significant revision throughout scientific history, with some nomenclatural confusion arising from the similar species Macrolepiota albuminosa.

The compound was initially catalogued in the Natural Products Magnetic Resonance Database with the identifier NP0003801, where it is specifically noted that very few articles have been published regarding this compound, highlighting its relatively recent discovery and the need for further research. Termitomyces albuminosus demonstrates the characteristic features of its genus, including the formation of edible fruiting bodies and an obligate symbiotic relationship with fungus-growing termites of the subfamily Macrotermitinae.

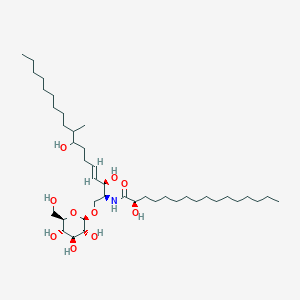

The molecular structure of this compound, as documented in the LIPID MAPS database, reveals a complex cerebroside with the molecular formula C41H79NO10 and an exact mass of 745.5704. This compound belongs to the sphingolipid category and is systematically named as N-(2R-hydroxy-hexadecanoyl)-1-β-glucosyl-8-hydroxy,9-methyl-sphing-4E-enine, reflecting its sophisticated chemical architecture.

Table 1: Taxonomic Classification of Termitomyces albuminosus

| Taxonomic Level | Classification |

|---|---|

| Domain | Eukaryota |

| Kingdom | Fungi |

| Division | Basidiomycota |

| Class | Agaricomycetes |

| Order | Agaricales |

| Family | Lyophyllaceae |

| Genus | Termitomyces |

| Species | T. albuminosus |

Historical Discovery and Nomenclature

The discovery and characterization of this compound emerged from systematic investigations into the bioactive compounds produced by Termitomyces albuminosus. This compound represents one member of a series of cerebrosides designated as termitomycesphins A through H, which were isolated and characterized through extensive phytochemical research conducted on this edible Chinese mushroom.

The nomenclature of this compound follows the established pattern for this family of compounds, where each cerebroside is designated with a sequential letter suffix. The systematic identification of these compounds began with the isolation of termitomycesphins A through D, followed by the discovery of termitomycesphins E and F as novel cerebrosides that possess unique hydroxylation patterns around the middle of their long-chain base structures. Subsequently, termitomycesphins G and H were identified, completing the currently known series of eight cerebrosides from this species.

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, high-resolution quadrupole time-of-flight mass spectrometry, and various other analytical techniques. These investigations revealed that this compound, like its congeners termitomycesphins A through D, possesses a unique C19 hydroxylated sphingosine base with distinctive branching patterns that distinguish it from cerebrosides found in other natural sources.

Properties

Molecular Formula |

C41H79NO10 |

|---|---|

Molecular Weight |

746.1 g/mol |

IUPAC Name |

(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |

InChI |

InChI=1S/C41H79NO10/c1-4-6-8-10-12-13-14-15-16-18-20-22-28-35(46)40(50)42-32(30-51-41-39(49)38(48)37(47)36(29-43)52-41)34(45)27-24-23-26-33(44)31(3)25-21-19-17-11-9-7-5-2/h24,27,31-39,41,43-49H,4-23,25-26,28-30H2,1-3H3,(H,42,50)/b27-24+/t31?,32-,33?,34+,35+,36+,37+,38-,39+,41+/m0/s1 |

InChI Key |

XDZZMBPLVSZPPN-KQYYMOEVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |

Synonyms |

termitomycesphin E |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction

Column Chromatography

-

Silica gel chromatography : EtOAc fraction subjected to gradient elution (CHCl₃:MeOH:H₂O, 65:25:4 → 55:45:10) to separate cerebroside-rich fractions.

-

Monitoring : Fractions analyzed by thin-layer chromatography (TLC; Rf ≈ 0.4 in CHCl₃:MeOH:H₂O 65:25:4).

High-Resolution Purification

This compound is purified using orthogonal chromatographic methods:

High-Performance Liquid Chromatography (HPLC)

Preparative TLC

Structural Elucidation

This compound shares a cerebroside backbone with a sphingosine base and α-hydroxy fatty acid. Key analytical data include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Comparative Analysis

This compound differs from A–D by:

-

Branching : A C₁₉ sphingosine base with mid-chain methylation.

-

Oxidation : Additional methoxy group at C2 of the hydroquinone moiety.

Biosynthetic Considerations

The biosynthesis of this compound likely involves:

-

Sphingosine synthesis : Serine palmitoyltransferase (SPT) catalyzes the condensation of serine and palmitoyl-CoA.

-

Glycosylation : UDP-glucose-dependent glucosyltransferase attaches glucose to ceramide.

-

Methylation : S-Adenosylmethionine (SAM)-dependent methyltransferases introduce methoxy groups.

Challenges and Optimization

-

Low yield : this compound constitutes <0.001% of dry biomass, necessitating large-scale cultivation.

-

Stability : Light and oxygen sensitivity requires extraction under N₂ atmosphere.

-

Alternatives : Semi-synthesis from Termitomycesphin C via regioselective methylation is under investigation.

Data Tables

Table 1. Key NMR Assignments for this compound (in CD₃OD)

| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity |

|---|---|---|---|

| Sphingosine C1 | 4.90 | 105.5 | d (J = 7.8 Hz) |

| Glc C1 | 4.90 | 105.5 | d (J = 7.8 Hz) |

| α-OH-FA C=O | - | 173.2 | - |

Table 2. HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Flow rate | 1 mL/min |

| Detection | UV 205 nm |

| Retention time | ~22 min |

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural characterization of Termitomycesphin E?

- Answer : Structural elucidation of this compound requires a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : For determining carbon-hydrogen frameworks and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular formulas, while tandem MS (MS/MS) clarifies fragmentation patterns.

-

X-ray Crystallography : If crystallizable, this provides definitive 3D structural confirmation.

-

Chromatographic Purity : HPLC or UPLC ensures compound homogeneity.

-

Reference Data : Cross-validate findings with existing databases (e.g., LMID structural databases) .

Table 1 : Key Analytical Parameters for this compound Characterization

Technique Purpose Critical Parameters NMR Structural backbone Solvent suppression, H/C coupling HRMS Molecular formula Resolution > 30,000, mass accuracy < 3 ppm HPLC Purity assessment Column type (C18), gradient elution

Q. How should researchers design experiments to isolate this compound from biological sources?

- Answer : Use a P-E/I-C-O framework (Population = source organism; Intervention = extraction method; Comparison = solvent systems; Outcome = yield/purity):

- Extraction Optimization : Test solvents (e.g., methanol, ethyl acetate) for polarity-specific solubility.

- Bioactivity-Guided Fractionation : Combine LC-MS with bioassays (e.g., antimicrobial testing) to track active fractions.

- Reproducibility : Document protocols for solvent ratios, temperature, and agitation to ensure repeatability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

- Answer : Apply systematic review principles (COSMOS-E guidelines):

- Data Harmonization : Normalize bioactivity metrics (e.g., IC, EC) across studies.

- Confounding Variables : Assess differences in assay conditions (e.g., cell lines, pH, incubation time).

- Meta-Analysis : Use random-effects models to quantify heterogeneity and identify trends.

- Example : If this compound shows antifungal activity in Aspergillus but not Candida, compare membrane lipid composition of target species .

Q. What experimental strategies resolve contradictions in this compound’s proposed biosynthesis pathway?

- Answer :

-

Isotopic Labeling : Track C-labeled precursors in fungal cultures to map metabolic flux.

-

Gene Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., polyketide synthases) and observe pathway disruptions.

-

Comparative Metabolomics : Analyze mutant vs. wild-type strains to identify pathway intermediates .

Table 2 : Key Variables in Biosynthesis Studies

Variable Impact Control Strategy Culture medium Precursor availability Standardize media composition Gene silencing Pathway interruption Use multiple sgRNAs for redundancy

Q. How can researchers optimize synthetic routes for this compound analogs with improved stability?

- Answer :

- Retrosynthetic Analysis : Break down the molecule into feasible synthons (e.g., acylated sphingoid bases).

- Factorial Design : Vary reaction parameters (catalyst, temperature) to maximize yield.

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess analog shelf-life .

Methodological Considerations

- Data Reproducibility : Replicate experiments across independent labs to validate findings. Document raw data and statistical codes in supplementary materials .

- Ethical Compliance : Ensure fungal sourcing complies with Nagoya Protocol guidelines for biodiversity access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.